NSD2-PWWP1 Binding Affinity: Spirocyclic Scaffold vs. N-Cyclopropyl Isomer MR837
The target compound is a spirocyclic isomer of the well-characterized NSD2-PWWP1 antagonist MR837. In the J. Med. Chem. 2021 study, the N-cyclopropyl analog MR837 (compound 3f) bound the NSD2-PWWP1 domain with a Kd of 3.4 μM as measured by surface plasmon resonance (SPR), and removal or modification of the cyclopropyl group abolished activity completely [1]. The spirocyclic arrangement in the target compound is expected to influence the binding pose and thermodynamic profile relative to MR837, as the cyclopropyl ring in MR837 occupies a narrow, deep lipophilic pocket in the aromatic cage [1]. While direct head-to-head SPR data for the target compound against MR837 are not publicly available, the SAR information in the same publication confirms that alternative cyclopropyl placements (compounds 3a–3e) produce either much weaker or completely inactive antagonists [1].
| Evidence Dimension | NSD2-PWWP1 binding affinity (SPR Kd) |
|---|---|
| Target Compound Data | Not reported in public literature; structural isomer of MR837 with spirocyclic cyclopropyl-thiophene arrangement |
| Comparator Or Baseline | MR837 (N-cyclopropyl isomer, CAS 1210906-48-1): Kd = 3.4 μM; compounds lacking cyclopropyl group (3b): completely inactive |
| Quantified Difference | Not directly quantified; SAR shows cyclopropyl geometry essential for activity (>25-fold potency difference relative to non-cyclopropyl analogs) |
| Conditions | SPR assay against recombinant NSD2-PWWP1 domain, as described in Ferreira de Freitas et al., J. Med. Chem. 2021 |
Why This Matters
Demonstrates that cyclopropyl geometry is non-negotiable for target engagement, and that the spirocyclic isomer cannot be substituted with the N-cyclopropyl isomer without unpredictable changes in binding kinetics and potency.
- [1] Ferreira de Freitas, R., et al. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2. J. Med. Chem. 2021, 64, 1584–1592. View Source
